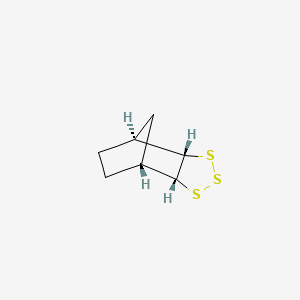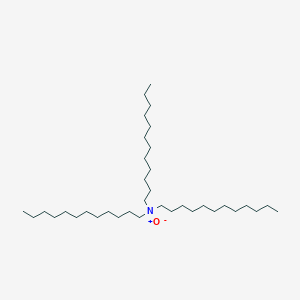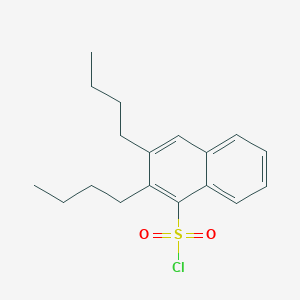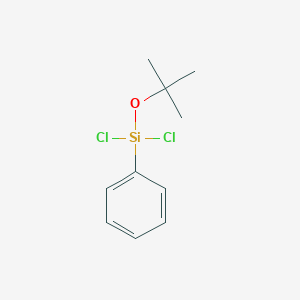
tert-Butoxy(dichloro)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butoxy(dichloro)phenylsilane is an organosilicon compound with the molecular formula C10H13Cl2OSi. It is a versatile reagent used in organic synthesis, particularly for introducing the tert-butoxy group into molecules. This compound is known for its stability and reactivity, making it valuable in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butoxy(dichloro)phenylsilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with tert-butyl hydroperoxide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butoxy(dichloro)phenylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the tert-butoxy group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: It can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at moderate temperatures.
Oxidation: Reagents like hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products
The major products formed from these reactions include tert-butoxy-substituted silanes, silanols, and siloxanes, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butoxy(dichloro)phenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for introducing tert-butoxy groups into organic molecules, facilitating the synthesis of complex organic compounds.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with improved stability and bioavailability.
Mecanismo De Acción
The mechanism of action of tert-Butoxy(dichloro)phenylsilane involves the formation of reactive intermediates, such as silanols or siloxanes, which can further react with other molecules. The tert-butoxy group enhances the stability and reactivity of the compound, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butoxy(chloro)diphenylsilane: Similar in structure but with two phenyl groups instead of one.
tert-Butoxy(trimethyl)silane: Contains three methyl groups instead of phenyl and chloro groups.
tert-Butoxy(dimethyl)phenylsilane: Contains two methyl groups and one phenyl group.
Uniqueness
tert-Butoxy(dichloro)phenylsilane is unique due to its combination of tert-butoxy, phenyl, and dichloro groups, which confer distinct reactivity and stability. This makes it particularly useful in specific synthetic applications where other similar compounds may not perform as effectively .
Propiedades
Número CAS |
17921-74-3 |
|---|---|
Fórmula molecular |
C10H14Cl2OSi |
Peso molecular |
249.21 g/mol |
Nombre IUPAC |
dichloro-[(2-methylpropan-2-yl)oxy]-phenylsilane |
InChI |
InChI=1S/C10H14Cl2OSi/c1-10(2,3)13-14(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clave InChI |
GASFEZZCXBDCKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)O[Si](C1=CC=CC=C1)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


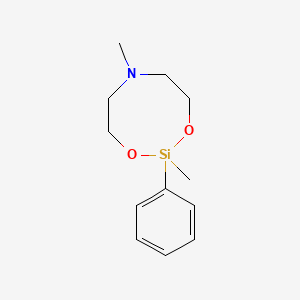
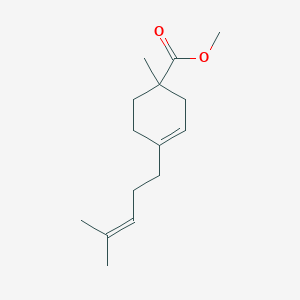
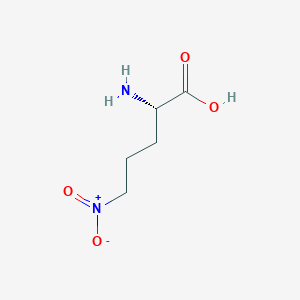
![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)

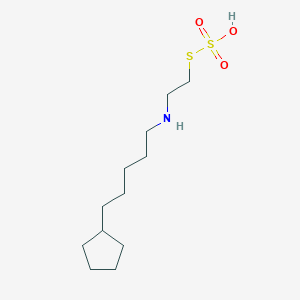

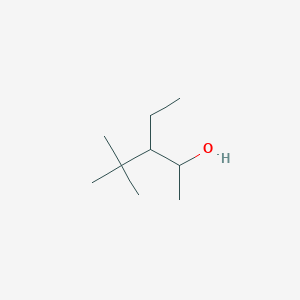
![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)
![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)

